

Application Note: Laboratory-Scale Synthesis of Butyl Phenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: B086620

[Get Quote](#)

Introduction **Butyl phenylacetate** ($C_{12}H_{16}O_2$) is an organic ester recognized for its pleasant, sweet aroma reminiscent of honey and roses.^{[1][2][3]} Consequently, it is a valuable compound in the fragrance and flavor industries, used in perfumes, personal care products, and as a flavoring agent in foods and beverages.^[1] The primary synthetic route to **butyl phenylacetate** is the Fischer esterification of phenylacetic acid with n-butanol.^[4] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, producing an ester and water.^{[5][6]} The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium toward the product, such as using an excess of one reactant or removing water as it is formed.^{[6][7]} This protocol details a standard laboratory procedure for the synthesis, purification, and characterization of **butyl phenylacetate**.

Principle of the Reaction The synthesis is a classic Fischer esterification, an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of phenylacetic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of n-butanol then attacks the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product, **butyl phenylacetate**, and regenerates the acid catalyst.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
Phenylacetic Acid	C ₈ H ₈ O ₂	136.15	265.5	1.081 @ 25°C	1.552
n-Butanol	C ₄ H ₁₀ O	74.12	117.7	0.810 @ 20°C	1.399
Butyl Phenylacetate	C ₁₂ H ₁₆ O ₂	192.25[4][8]	133-135 @ 15 mmHg[3] / 262.5 @ 760 mmHg[9]	0.99 @ 25°C[3]	1.49[3]

Experimental Protocol

Materials and Reagents

- Phenylacetic acid (≥99%)
- n-Butanol (≥99%)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Ethyl acetate (ACS grade)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (Brine)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Boiling chips

Apparatus

- Round-bottom flask (250 mL)

- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel (500 mL)
- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthesis Procedure (Fischer Esterification)

- To a 250 mL round-bottom flask containing a magnetic stir bar, add phenylacetic acid (e.g., 0.1 mol, 13.6 g) and n-butanol (e.g., 0.3 mol, 22.2 g, 27.4 mL). Using an excess of the alcohol helps to shift the reaction equilibrium towards the products.[5][7]
- While stirring, carefully and slowly add concentrated sulfuric acid (1-2 mL) to the mixture. This addition is exothermic and should be done cautiously.
- Attach a reflux condenser to the flask and ensure that cooling water is flowing through it.
- Heat the mixture to a gentle reflux using a heating mantle and continue stirring. Maintain the reflux for approximately 2-5 hours to ensure the reaction proceeds to completion.[10]
- After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

Work-up and Purification

- Transfer the cooled reaction mixture to a 500 mL separatory funnel.
- Dilute the mixture with 100 mL of ethyl acetate.
- Wash the organic layer sequentially with:
 - 50 mL of deionized water.

- Two 50 mL portions of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted phenylacetic acid.[7] (Caution: CO₂ gas evolution will occur; vent the funnel frequently).
- 50 mL of saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[7]
- Drain the organic layer into a clean, dry Erlenmeyer flask.
- Dry the organic layer by adding a sufficient amount of anhydrous sodium sulfate or magnesium sulfate, swirling the flask until the drying agent no longer clumps together.[7]
- Filter the solution by gravity to remove the drying agent.
- Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess n-butanol, yielding the crude **butyl phenylacetate**.[7]
- For higher purity, purify the crude product via vacuum distillation.[10] Collect the fraction boiling at approximately 133-135 °C at 15 mmHg.[3] A product purity of over 97% can be achieved with this method.[10]

Characterization The identity and purity of the synthesized **butyl phenylacetate** can be confirmed through several analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (192.25 g/mol).[4][8] Key mass spectral fragments include m/z 91 (tropylium ion, base peak) and 57.[8]
- Infrared (IR) Spectroscopy: To identify functional groups. Expect a strong C=O stretching vibration for the ester at ~1735 cm⁻¹ and C-O stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure by analyzing the chemical shifts and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR).
- Refractive Index: Measure the refractive index of the purified liquid and compare it to the literature value (~1.49 at 20°C).[3]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **butyl phenylacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. butyl phenyl acetate, 122-43-0 [thegoodsentscompany.com]
- 3. BUTYL PHENYLACETATE | 122-43-0 [chemicalbook.com]
- 4. Butyl phenylacetate (122-43-0) for sale [vulcanchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Butyl phenylacetate | C12H16O2 | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butyl phenylacetate | CAS#:122-43-0 | Chemsoc [chemsoc.com]
- 10. EP0098058B1 - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note: Laboratory-Scale Synthesis of Butyl Phenylacetate via Fischer Esterification]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086620#synthesis-of-butyl-phenylacetate-laboratory-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com